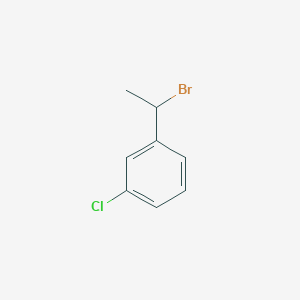

1-(1-Bromoethyl)-3-chlorobenzene

Description

The exact mass of the compound 1-(1-Bromoethyl)-3-chlorobenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(1-Bromoethyl)-3-chlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Bromoethyl)-3-chlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethyl)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-6(9)7-3-2-4-8(10)5-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYMHOIORCMJXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432834 | |

| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65130-47-4 | |

| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-bromoethyl)-3-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(1-Bromoethyl)-3-chlorobenzene (CAS 65130-47-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(1-Bromoethyl)-3-chlorobenzene, a halogenated aromatic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, featuring a reactive benzylic bromide and a stable aryl chloride, renders it a versatile building block for the synthesis of complex molecular architectures, particularly within the pharmaceutical and materials science landscapes. This document delves into its physicochemical properties, spectroscopic profile, synthesis, reactivity, and potential applications, offering a valuable resource for laboratory and development settings.

Chemical Identity and Physicochemical Properties

1-(1-Bromoethyl)-3-chlorobenzene is a substituted aromatic hydrocarbon. The presence of both a chloro and a bromoethyl group on the benzene ring provides distinct reactive sites for sequential chemical modifications.

Table 1: Physicochemical Properties of 1-(1-Bromoethyl)-3-chlorobenzene

| Property | Value | Source |

| CAS Number | 65130-47-4 | [1][2][3] |

| Molecular Formula | C₈H₈BrCl | [1][2][3] |

| Molecular Weight | 219.51 g/mol | [1][2][3] |

| IUPAC Name | 1-(1-bromoethyl)-3-chlorobenzene | [2] |

| Appearance | Liquid | [2] |

| Storage Temperature | -10 °C | [2] |

Spectroscopic Profile

The structural elucidation of 1-(1-Bromoethyl)-3-chlorobenzene is supported by various spectroscopic techniques. Although specific spectra are proprietary to chemical databases, the expected spectral characteristics are summarized below.

Table 2: Predicted Spectroscopic Data for 1-(1-Bromoethyl)-3-chlorobenzene

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-7.5 ppm), methine proton (-CH(Br)-) (quartet, ~5.2-5.5 ppm), methyl protons (-CH₃) (doublet, ~1.9-2.2 ppm). |

| ¹³C NMR | Aromatic carbons (~120-145 ppm), methine carbon (-CH(Br)-) (~45-55 ppm), methyl carbon (-CH₃) (~20-25 ppm). |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) showing characteristic isotopic patterns for bromine (M, M+2) and chlorine (M, M+2). Fragmentation would likely involve the loss of Br, CH₃, and C₂H₄Br. |

| Infrared (IR) Spectroscopy | Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C stretching in the aromatic ring (~1450-1600 cm⁻¹), C-H bending in the ethyl group, and characteristic absorptions for C-Br and C-Cl bonds in the fingerprint region. |

Synthesis and Reactivity

The synthesis of 1-(1-Bromoethyl)-3-chlorobenzene can be achieved through various synthetic routes. A common and effective method involves the bromination of the corresponding alcohol, 1-(3-chlorophenyl)ethanol.

Synthesis Protocol: Bromination of 1-(3-chlorophenyl)ethanol

This protocol outlines a laboratory-scale synthesis of 1-(1-Bromoethyl)-3-chlorobenzene.

Reaction:

A plausible synthetic route.

Materials:

-

1-(3-chlorophenyl)ethanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether or dichloromethane

-

Pyridine (optional)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-(3-chlorophenyl)ethanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (approximately 0.33 equivalents) to the stirred solution. The addition should be dropwise to control the exothermic reaction. A small amount of pyridine can be added to scavenge the HBr byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude 1-(1-Bromoethyl)-3-chlorobenzene can be purified by vacuum distillation or column chromatography.

Chemical Reactivity

The reactivity of 1-(1-Bromoethyl)-3-chlorobenzene is dominated by the benzylic bromide, which is susceptible to nucleophilic substitution and can be used to form organometallic reagents.

The benzylic bromide is an excellent leaving group, making the compound a versatile substrate for Sₙ1 and Sₙ2 reactions. It can react with a wide range of nucleophiles, such as amines, alkoxides, and cyanides, to introduce new functional groups. For example, reaction with a primary or secondary amine can lead to the formation of the corresponding substituted ethylamine derivative.

Formation and reaction of the Grignard reagent.

Applications in Drug Development and Organic Synthesis

Halogenated organic compounds are fundamental building blocks in the synthesis of active pharmaceutical ingredients (APIs). [4]The dual reactivity of 1-(1-Bromoethyl)-3-chlorobenzene makes it a valuable intermediate for the construction of complex drug scaffolds.

The bromoethyl group can be used as a handle to introduce various side chains or to connect different molecular fragments through nucleophilic substitution or Grignard reactions. The chloro-substituted phenyl ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, at a later stage in a synthetic sequence. This allows for the controlled and stepwise elaboration of a molecule, which is a key strategy in modern drug discovery.

While specific examples of the use of 1-(1-Bromoethyl)-3-chlorobenzene in the synthesis of commercial drugs are not widely reported in public literature, its structural motifs are present in various classes of biologically active compounds. Its utility lies in its potential to serve as a precursor for the synthesis of novel chemical entities for screening and lead optimization in drug discovery programs.

Safety and Handling

1-(1-Bromoethyl)-3-chlorobenzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed. | |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation. | |

| Eye Damage/Irritation (Category 2A) | Warning | H319: Causes serious eye irritation. | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | Warning | H335: May cause respiratory irritation. |

Source:[2]

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Commercial Availability

1-(1-Bromoethyl)-3-chlorobenzene is available from several chemical suppliers that specialize in research and development chemicals.

Table 4: Selected Suppliers

| Supplier | Website |

| American Elements | [Link] |

| BLDpharm | |

| Santa Cruz Biotechnology | |

| Pharmaffiliates | [Link] |

Conclusion

1-(1-Bromoethyl)-3-chlorobenzene is a valuable and versatile building block for organic synthesis. Its distinct reactive sites allow for a range of chemical transformations, making it a useful intermediate in the design and synthesis of complex molecules, particularly in the field of drug discovery. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent safety protocols, is essential for its effective and safe utilization in a research and development setting.

References

-

PubChem. 1-(Bromomethyl)-3-chlorobenzene. National Center for Biotechnology Information. [Link]

-

American Elements. 1-(1-bromoethyl)-3-chlorobenzene. [Link]

-

LookChem. 1-(2-Bromoethyl)-3-chlorobenzene. [Link]

-

NIST. Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook. [Link]

-

Master Organic Chemistry. All About The Reactions of Grignard Reagents. [Link]

-

Chemistry LibreTexts. Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation. [Link]

-

NPTEL. Nucleophilic Aromatic Substitution. [Link]

-

Beilstein Journal of Organic Chemistry. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

Pharmaffiliates. 1-(1-Bromoethyl)-3-chlorobenzene. [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1-(1-Bromoethyl)-3-chlorobenzene from 1-(3-chlorophenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(1-bromoethyl)-3-chlorobenzene, a valuable halogenated aromatic intermediate in organic synthesis, starting from the readily available precursor 1-(3-chlorophenyl)ethanol. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. We will explore the mechanistic underpinnings of the conversion of a secondary benzylic alcohol to the corresponding bromide, offering two distinct and reliable synthetic pathways. Detailed experimental protocols, safety considerations, purification techniques, and characterization data are presented to ensure reproducible and safe execution in a laboratory setting.

Introduction

Halogenated aromatic compounds are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The title compound, 1-(1-bromoethyl)-3-chlorobenzene, possesses two reactive halogen moieties at distinct positions on the benzene ring and a benzylic bromide, making it a versatile synthon for further chemical transformations, including nucleophilic substitution and cross-coupling reactions. The synthesis of this compound from 1-(3-chlorophenyl)ethanol represents a fundamental transformation in organic chemistry—the conversion of an alcohol to an alkyl halide. This guide will delve into two primary methods for achieving this conversion: the use of phosphorus tribromide (PBr₃) and the application of hydrogen bromide (HBr). The choice between these reagents has significant implications for the reaction mechanism, stereochemical outcome, and potential side reactions, all of which will be discussed in detail.

Mechanistic Considerations: A Dichotomy of Pathways

The conversion of 1-(3-chlorophenyl)ethanol, a secondary benzylic alcohol, to 1-(1-bromoethyl)-3-chlorobenzene can proceed through two distinct mechanistic pathways depending on the chosen brominating agent. Understanding these mechanisms is paramount for controlling the reaction outcome and troubleshooting potential issues.

The Sₙ2 Pathway with Phosphorus Tribromide (PBr₃)

The reaction of alcohols with phosphorus tribromide is a classic and reliable method for the synthesis of alkyl bromides. For primary and secondary alcohols, this reaction typically proceeds via an Sₙ2 mechanism.[1][2] The key advantage of this method is that it generally avoids carbocation rearrangements that can plague other methods.[3]

The mechanism involves a two-step process:

-

Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃. This results in the displacement of a bromide ion and the formation of a protonated alkoxyphosphonium intermediate. A bromide ion or a weak base present in the reaction mixture then deprotonates the intermediate to form an alkoxy-dibromophosphite. This conversion of the hydroxyl group into a good leaving group is the crucial activation step.[4]

-

Nucleophilic Attack by Bromide: The bromide ion, a good nucleophile, then attacks the carbon atom bearing the leaving group from the backside in a concerted Sₙ2 fashion. This leads to the formation of the alkyl bromide with an inversion of stereochemistry at the chiral center and the generation of a phosphorous acid byproduct.[5]

Given that 1-(3-chlorophenyl)ethanol is a secondary benzylic alcohol, the Sₙ2 pathway is highly favored with PBr₃, offering a predictable and controlled synthesis.[6]

The Sₙ1 Pathway with Hydrogen Bromide (HBr)

The reaction of secondary and tertiary alcohols with hydrogen halides, such as HBr, often proceeds through an Sₙ1 mechanism, particularly for substrates that can form stable carbocation intermediates.[7] Benzylic alcohols, like 1-(3-chlorophenyl)ethanol, readily form resonance-stabilized benzylic carbocations, making the Sₙ1 pathway highly probable.[8]

The Sₙ1 mechanism for this transformation involves three key steps:

-

Protonation of the Hydroxyl Group: The alcohol is first protonated by the strong acid (HBr) to form an oxonium ion. This converts the poor leaving group (-OH) into an excellent leaving group (H₂O).

-

Formation of a Carbocation: The oxonium ion dissociates to form a water molecule and a secondary benzylic carbocation. This is the rate-determining step of the reaction. The carbocation is stabilized by resonance, with the positive charge delocalized over the aromatic ring.

-

Nucleophilic Attack by Bromide: The bromide ion, acting as a nucleophile, can attack the planar carbocation from either face, leading to the formation of the final product.

A significant consequence of the Sₙ1 mechanism is the potential for racemization if the starting alcohol is chiral. Since the nucleophile can attack the planar carbocation from either side with nearly equal probability, a racemic or near-racemic mixture of the (R) and (S) enantiomers of the product is typically obtained.[9][10]

Competing Elimination Reaction (E1)

A common side reaction in the acid-catalyzed conversion of alcohols to alkyl halides is elimination, which for secondary and tertiary substrates proceeds via an E1 mechanism.[11] The carbocation intermediate formed in the Sₙ1 pathway can also lose a proton from an adjacent carbon to form an alkene. In the case of 1-(3-chlorophenyl)ethanol, the E1 product would be 3-chlorostyrene. Higher reaction temperatures generally favor elimination over substitution.[9]

Experimental Protocols

The following protocols are provided as a guide for the synthesis of 1-(1-bromoethyl)-3-chlorobenzene. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Method A: Bromination with Phosphorus Tribromide (PBr₃)

This method is generally preferred for its milder conditions and the avoidance of carbocation rearrangements.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(3-chlorophenyl)ethanol | 156.61 | 10.0 g | 63.8 |

| Phosphorus Tribromide (PBr₃) | 270.69 | 6.6 mL (18.1 g) | 66.8 |

| Dichloromethane (CH₂Cl₂) | - | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - |

Procedure:

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (filled with calcium chloride), add 1-(3-chlorophenyl)ethanol (10.0 g, 63.8 mmol) and anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (6.6 mL, 66.8 mmol) dropwise to the stirred solution over 30 minutes, maintaining the internal temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice (approximately 100 g).

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, Caution: CO₂ evolution ), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Method B: Bromination with Hydrogen Bromide (HBr)

This method utilizes hydrobromic acid, often generated in situ, and is a more atom-economical approach.

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-(3-chlorophenyl)ethanol | 156.61 | 10.0 g | 63.8 |

| Sodium Bromide (NaBr) | 102.89 | 13.1 g | 127.6 |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | 11 mL | ~200 |

| Water | - | 15 mL | - |

| Diethyl Ether or Dichloromethane | - | 100 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - |

| Brine | - | 50 mL | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(3-chlorophenyl)ethanol (10.0 g, 63.8 mmol), sodium bromide (13.1 g, 127.6 mmol), and water (15 mL).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (11 mL) with constant stirring.

-

After the addition, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, add 50 mL of water and transfer the mixture to a separatory funnel.

-

Extract the product with diethyl ether or dichloromethane (3 x 40 mL).

-

Combine the organic extracts and wash them with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude product can be purified by vacuum distillation.

Purification and Characterization

Purification

The crude 1-(1-bromoethyl)-3-chlorobenzene obtained from either method may contain unreacted starting material, byproducts such as 3-chlorostyrene (especially from the HBr method), and phosphorus-containing impurities (from the PBr₃ method).

-

Vacuum Distillation: This is an effective method for purifying the liquid product. The boiling point of the product will be significantly higher than that of the starting material and any elimination byproduct.

-

Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica gel is recommended. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate (e.g., 95:5), is typically effective for separating the less polar product from the more polar starting alcohol. The polarity of the eluent can be adjusted based on TLC analysis.

Characterization

The structure and purity of the synthesized 1-(1-bromoethyl)-3-chlorobenzene can be confirmed by standard spectroscopic techniques.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.2-7.4 ppm (m, 4H): Aromatic protons.

-

δ ~5.1-5.3 ppm (q, J ≈ 7 Hz, 1H): Methine proton (-CHBr-).

-

δ ~2.0-2.2 ppm (d, J ≈ 7 Hz, 3H): Methyl protons (-CH₃).

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~140-145 ppm: Aromatic carbon attached to the ethyl group.

-

δ ~134-136 ppm: Aromatic carbon attached to chlorine.

-

δ ~125-130 ppm: Aromatic CH carbons.

-

δ ~45-50 ppm: Methine carbon (-CHBr-).

-

δ ~25-30 ppm: Methyl carbon (-CH₃).

-

-

Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. The presence of chlorine will also contribute to the isotopic pattern.

Safety Precautions

-

Phosphorus Tribromide (PBr₃): PBr₃ is a corrosive and toxic liquid that reacts violently with water. It is a lachrymator and can cause severe burns to the skin and eyes, and respiratory irritation.[12] Always handle PBr₃ in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety goggles, and a lab coat. Avoid inhalation of its vapors.

-

Hydrogen Bromide (HBr): HBr is a corrosive gas that is typically used as a solution in acetic acid or water (hydrobromic acid). It can cause severe burns to the skin, eyes, and respiratory tract.[5] Handle with care in a fume hood and wear appropriate PPE.

-

Concentrated Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is a strong acid and a powerful dehydrating agent. It can cause severe burns upon contact. Handle with extreme care.

-

General Precautions: The product, 1-(1-bromoethyl)-3-chlorobenzene, is expected to be a lachrymator and an irritant. Handle with care and avoid contact with skin and eyes.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Increase reaction time or temperature (with caution for the HBr method to avoid elimination). Ensure reagents are pure and dry. |

| Loss of product during work-up. | Ensure proper phase separation and avoid vigorous shaking that can lead to emulsions. | |

| Presence of Starting Material | Insufficient amount of brominating agent. | Use a slight excess of the brominating agent. |

| Insufficient reaction time. | Monitor the reaction by TLC until the starting material is consumed. | |

| Formation of Alkene (3-chlorostyrene) | High reaction temperature (HBr method). | Maintain a lower reaction temperature. The PBr₃ method is less prone to elimination. |

| Use of a strong, non-nucleophilic base during work-up. | Use a weak base like sodium bicarbonate for neutralization. | |

| Product Decomposition | Overheating during distillation. | Use vacuum distillation to lower the boiling point. |

Conclusion

The synthesis of 1-(1-bromoethyl)-3-chlorobenzene from 1-(3-chlorophenyl)ethanol can be effectively achieved using either phosphorus tribromide or hydrogen bromide. The choice of reagent dictates the reaction mechanism, with PBr₃ favoring a more controlled Sₙ2 pathway and HBr proceeding through a carbocation-mediated Sₙ1 mechanism. While the HBr method is more atom-economical, it carries a higher risk of elimination and racemization. The PBr₃ method, although requiring a more hazardous reagent, offers greater predictability and stereochemical control. By understanding the underlying principles and adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and safely synthesize this valuable chemical intermediate for their research and development endeavors.

References

-

Allylic and Benzylic Halides - SN1 and SN2 Reactions - YouTube. (2023). Retrieved from [Link]

-

Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion - OrgoSolver. (n.d.). Retrieved from [Link]

-

PBr3 and SOCl2 - Master Organic Chemistry. (2015). Retrieved from [Link]

-

Comparing The E1 vs SN1 Reactions - Master Organic Chemistry. (2012). Retrieved from [Link]

-

Using PBr3 to Replace Alcohols with Bromides via Sn2 - YouTube. (2019). Retrieved from [Link]

-

1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem. (n.d.). Retrieved from [Link]

-

Alcohol to Bromide - Common Conditions. (n.d.). Retrieved from [Link]

-

10.5: Preparing Alkyl Halides from Alcohols - Chemistry LibreTexts. (2024). Retrieved from [Link]

-

Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 - Chemia. (2023). Retrieved from [Link]

-

Hazardous Substance Fact Sheet - Phosphorus Tribromide. (n.d.). New Jersey Department of Health. Retrieved from [Link]

-

SN1 vs E1 Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]

-

Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 - Chemia. (2024). Retrieved from [Link]

-

H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Publishing. (2018). Retrieved from [Link]

-

RELATIONSHIP BETWEEN Sn1 and E1 REACTIONS. (n.d.). Retrieved from [Link]

-

How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. (2014). Retrieved from [Link]

-

SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps. (n.d.). Retrieved from [Link]

-

1-(1-bromoethyl)-3-chlorobenzene | CAS 65130-47-4 | AMERICAN ELEMENTS ®. (n.d.). Retrieved from [Link]

-

Making Alkyl Halides From Alcohols - Master Organic Chemistry. (2015). Retrieved from [Link]

-

Non racemization reaction when PBr3 reaction with benzyllic secondary alcohol - Reddit. (2023). Retrieved from [Link]

-

Brominating an Alcohol using Phosphorus Tribromide (1-pentanol) - YouTube. (2016). Retrieved from [Link]

-

Oxidations and brominations w/ H2O2/Br2/HBr , Hive Methods Discourse. (n.d.). Retrieved from [Link] अमृत.com/threads/oxidations-and-brominations-w-h2o2-br2-hbr.330/

-

Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion - OrgoSolver. (n.d.). Retrieved from [Link]

-

Substitution with PBr3 & SOCl2 [Video Lecture] - Chad's Prep®. (n.d.). Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 4. A H 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04885A [pubs.rsc.org]

- 5. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 6. orgosolver.com [orgosolver.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]

- 11. Understanding SN1 and E1 Reactions: A Comparative Insight - Oreate AI Blog [oreateai.com]

- 12. reddit.com [reddit.com]

A Comprehensive Technical Guide to 1-(1-Bromoethyl)-3-chlorobenzene as a Pivotal Intermediate in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(1-Bromoethyl)-3-chlorobenzene (CAS No: 65130-47-4) is a halogenated aromatic hydrocarbon that has emerged as a highly versatile and valuable intermediate in the landscape of modern organic synthesis.[1] Its strategic importance is rooted in its dual-reactive nature, featuring a labile benzylic bromide and a less reactive aryl chloride on a benzene scaffold. This unique structural arrangement permits chemists to perform selective and sequential functionalization, making it an ideal precursor for constructing complex molecular architectures. This guide provides an in-depth exploration of the synthesis, physicochemical properties, and key synthetic applications of 1-(1-Bromoethyl)-3-chlorobenzene, with a particular focus on the mechanistic rationale behind its utility in nucleophilic substitution, Grignard reactions, and elimination pathways. Detailed experimental protocols and safety considerations are presented to furnish researchers with the practical insights required for its effective application in the laboratory, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[1][2]

Introduction and Core Characteristics

At the heart of many multi-step syntheses lies the need for building blocks that offer predictable and selective reactivity. 1-(1-Bromoethyl)-3-chlorobenzene is a prime exemplar of such a molecule. The presence of two distinct halogen atoms at different positions—one on an aliphatic side chain and one directly on the aromatic ring—provides a powerful handle for chemists to introduce diverse functionalities. The benzylic bromide offers a site for nucleophilic attack and elimination, while the aryl chloride can participate in cross-coupling reactions, albeit under more forcing conditions. This differential reactivity is the cornerstone of its utility, allowing for a programmed approach to molecular assembly.[3]

Physicochemical and Safety Data

A thorough understanding of a reagent's properties is fundamental to its safe and effective use. The key data for 1-(1-Bromoethyl)-3-chlorobenzene are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-(1-bromoethyl)-3-chlorobenzene | [4] |

| CAS Number | 65130-47-4 | [5][6] |

| Molecular Formula | C₈H₈BrCl | [4][5] |

| Molecular Weight | 219.51 g/mol | [4][5] |

| Appearance | Liquid | [4] |

| SMILES | CC(C1=CC(=CC=C1)Cl)Br | [4] |

Safety Profile: 1-(1-Bromoethyl)-3-chlorobenzene is classified as a hazardous substance. It is known to be harmful if swallowed, cause skin irritation, and serious eye irritation, and may cause respiratory irritation.[4] The analogous compound, 1-(bromomethyl)-3-chlorobenzene, is noted to be a lachrymator and can cause severe skin burns and eye damage.[7] Therefore, handling should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Synthesis of 1-(1-Bromoethyl)-3-chlorobenzene

The most common and efficient method for synthesizing the title compound is through the selective benzylic bromination of 1-ethyl-3-chlorobenzene. This reaction leverages the principles of free radical chemistry.

Mechanistic Rationale

The benzylic C-H bonds of the ethyl group are significantly weaker than the aromatic C-H bonds of the benzene ring. Furthermore, the benzylic radical intermediate formed upon hydrogen abstraction is resonance-stabilized by the adjacent aromatic ring, drastically lowering the activation energy for this pathway. Reagents such as N-Bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and a light source, are ideal for achieving this selective transformation. The reaction proceeds via a radical chain mechanism, minimizing electrophilic aromatic substitution on the ring, which would require a Lewis acid catalyst.[8]

Experimental Protocol: Benzylic Bromination

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-ethyl-3-chlorobenzene (1.0 eq.) in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or acetonitrile.

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of AIBN (0.02 eq.) to the solution.

-

Reaction: Heat the mixture to reflux (approximately 77-82°C depending on the solvent) and irradiate with a UV lamp or a standard incandescent light bulb to initiate the reaction.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser solid succinimide (the byproduct) is observed floating at the top of the solvent.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 1-(1-Bromoethyl)-3-chlorobenzene.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1-(1-Bromoethyl)-3-chlorobenzene.

Core Applications in Organic Synthesis

The synthetic utility of 1-(1-Bromoethyl)-3-chlorobenzene stems from the high reactivity of the benzylic bromide, which serves as an excellent electrophilic site.

Nucleophilic Substitution Reactions

The benzylic bromide is an excellent leaving group, making the compound highly susceptible to both SN1 and SN2 reactions. This allows for the straightforward introduction of a wide variety of nucleophiles, a cornerstone of API synthesis.[1][9]

-

Formation of Amines: Reaction with primary or secondary amines yields substituted phenethylamines, a common scaffold in pharmaceuticals.

-

Formation of Ethers: Treatment with alkoxides or phenoxides produces valuable ether derivatives.

-

Formation of Nitriles: Reaction with sodium or potassium cyanide introduces a nitrile group, which is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

-

Setup: In a sealed vessel, dissolve 1-(1-Bromoethyl)-3-chlorobenzene (1.0 eq.) in a polar aprotic solvent like DMF or acetonitrile.

-

Addition: Add a primary amine (e.g., benzylamine, 2.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq.) to act as a scavenger for the HBr byproduct.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) until the starting material is consumed (monitored by TLC).

-

Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Sources

- 1. nbinno.com [nbinno.com]

- 2. zmsilane.com [zmsilane.com]

- 3. benchchem.com [benchchem.com]

- 4. americanelements.com [americanelements.com]

- 5. 65130-47-4|1-(1-Bromoethyl)-3-chlorobenzene|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. 1-(Bromomethyl)-3-chlorobenzene | C7H6BrCl | CID 69838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Solved Devise a synthesis of 1-bromo-3-chlorobenzene | Chegg.com [chegg.com]

A Comprehensive Technical Guide to the Medicinal Chemistry Applications of 1-(1-Bromoethyl)-3-chlorobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Versatile Scaffolds

In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse molecular libraries are paramount. The selection of a starting material is a critical decision that dictates the accessible chemical space and the feasibility of lead optimization. 1-(1-Bromoethyl)-3-chlorobenzene emerges as a compelling, albeit underexplored, building block. Its value lies not in any inherent biological activity, but in its architectural potential. This guide will deconstruct the molecule's reactivity, providing a strategic blueprint for its application in the synthesis of novel chemical entities with therapeutic potential.

Core Molecular Attributes and Physicochemical Profile

A foundational understanding of a reagent's properties is essential for reproducible and scalable synthesis. 1-(1-Bromoethyl)-3-chlorobenzene is a halogenated aromatic compound characterized by two distinct reactive centers.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-bromoethyl)-3-chlorobenzene | [1] |

| CAS Number | 65130-47-4 | [2][3] |

| Molecular Formula | C₈H₈BrCl | [1][2][3] |

| Molecular Weight | 219.51 g/mol | [1][2][3] |

| Appearance | Typically a colorless to light-colored liquid | N/A |

| MDL Number | MFCD11103128 | [1][2] |

Note: Spectroscopic data (NMR, MS) would be determined empirically for each batch to confirm identity and purity.

The key to its utility is the differential reactivity of its two halogen substituents. The bromine atom is positioned at a benzylic carbon, making it highly susceptible to nucleophilic displacement. In contrast, the chlorine atom is attached to the aromatic ring, rendering it relatively inert to nucleophilic attack but amenable to activation via transition metal catalysis. This dichotomy is the cornerstone of its synthetic versatility.

Synthetic Strategy: A Two-Act Play of Functionalization

The strategic application of 1-(1-Bromoethyl)-3-chlorobenzene involves a sequential approach, leveraging the reactivity difference between the benzylic bromide and the aryl chloride.

Act I: Nucleophilic Substitution at the Benzylic Center

The benzylic bromide is the primary handle for introducing molecular diversity. Its lability makes it an excellent electrophile for a wide array of nucleophiles, including amines, phenols, thiols, and carbanions. This reaction is typically the first step in a synthetic sequence. Benzyl bromides are established as crucial intermediates in organic synthesis, frequently used in the pharmaceutical and agrochemical industries.[4][5]

Diagram 1: General Workflow for Nucleophilic Substitution

Caption: Initial diversification via nucleophilic displacement of the benzylic bromide.

Self-Validating Experimental Protocol: Synthesis of a Secondary Amine

This protocol describes the synthesis of a generic secondary amine, a common structural motif in medicinal chemistry.

-

System Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 1-(1-Bromoethyl)-3-chlorobenzene (1.0 eq.). Dissolve in a suitable polar aprotic solvent (e.g., anhydrous acetonitrile or DMF).

-

Reagent Addition: Add the primary amine nucleophile (1.1 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq.). The base is critical to neutralize the HBr byproduct, preventing protonation of the amine nucleophile.

-

Reaction: Stir the mixture at a controlled temperature (ranging from room temperature to 60 °C, depending on the nucleophilicity of the amine) and monitor by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure secondary amine intermediate. The integrity of the aryl-Cl bond should be confirmed by mass spectrometry.

Act II: Palladium-Catalyzed Cross-Coupling of the Aryl Chloride

With the first point of diversity installed, the less reactive aryl chloride becomes the target for further modification. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, a discovery that was awarded the 2010 Nobel Prize in Chemistry.[6] These reactions, including the Suzuki, Heck, and Buchwald-Hartwig couplings, are staples in pharmaceutical synthesis.[6][7][8] While aryl bromides are often more reactive, robust catalyst systems have been developed that are highly effective for the coupling of aryl chlorides.[7]

Diagram 2: Logic Flow for Sequential Synthesis

Caption: A two-step synthetic logic for maximizing molecular diversity.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the coupling of the previously synthesized amine intermediate with a boronic acid.

-

System Preparation: In a microwave vial or Schlenk tube, combine the aryl chloride intermediate (1.0 eq.), a boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. The use of microwave irradiation can dramatically reduce reaction times.[9]

-

Reaction: Seal the vessel and heat the mixture (typically 80-120 °C) with stirring. Monitor the reaction for the disappearance of the aryl chloride starting material by LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with brine.

-

Purification: Dry, filter, and concentrate the organic phase. Purify the residue by flash chromatography or preparative HPLC to obtain the final, doubly-functionalized product. The successful coupling is confirmed by the mass increase corresponding to the boronic acid partner and analysis of NMR spectra.

Potential Therapeutic Target Classes and Applications

The strategic value of halogenated compounds in medicinal chemistry is well-documented, as they can enhance binding affinity, improve metabolic stability, and modulate physicochemical properties.[10][11] The scaffolds derived from 1-(1-Bromoethyl)-3-chlorobenzene are relevant to several important classes of drug targets.

-

Kinase Inhibitors: The core structure can serve as a scaffold to position key pharmacophores. The group introduced via nucleophilic substitution can act as a "hinge-binder," while the moiety added through cross-coupling can extend into the solvent-exposed region to improve potency or pharmacokinetic properties.

-

GPCR Ligands: Many ligands for G-protein coupled receptors require a carefully balanced lipophilic character to interact with transmembrane domains. The substituted phenyl ring provides a robust lipophilic core that can be fine-tuned through the two points of diversification.

-

Ion Channel Modulators: The aromatic core can engage in π-π stacking or cation-π interactions with residues within ion channel pores. The appended substituents can be tailored to block the channel or allosterically modulate its function.

-

Antiviral/Anticancer Agents: Many bioactive scaffolds, such as indoles and carbazoles, possess a wide range of biological activities, including anticancer and antiviral properties.[11][12] The title compound is an excellent precursor for building these more complex heterocyclic systems.

Diagram 3: Conceptual Drug Discovery Pathway

Sources

- 1. americanelements.com [americanelements.com]

- 2. 65130-47-4|1-(1-Bromoethyl)-3-chlorobenzene|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CN107098791B - Preparation method of benzyl bromide - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 9. mdpi.com [mdpi.com]

- 10. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

introduction to nucleophilic substitution reactions of benzylic halides

An In-depth Technical Guide to Nucleophilic Substitution Reactions of Benzylic Halides

Abstract

Benzylic halides occupy a position of prominence in synthetic organic chemistry, largely due to their heightened reactivity in nucleophilic substitution reactions. This reactivity, intermediate between that of alkyl and aryl halides, stems from the profound electronic influence of the adjacent aromatic ring. This guide provides an in-depth exploration of the mechanistic dichotomy—Substitutions Nucleophilic Unimolecular (SN1) and Bimolecular (SN2)—that governs the behavior of these substrates. We will dissect the causal factors that dictate the dominant reaction pathway, including substrate structure, nucleophile strength, leaving group ability, and solvent effects. By integrating mechanistic theory with field-proven experimental protocols, this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the synthetic potential of benzylic halides.

The Unique Reactivity of the Benzylic Position

The carbon atom directly attached to a benzene ring is known as the benzylic position. Halides at this position (benzyl halides) exhibit significantly greater reactivity in nucleophilic substitution reactions compared to their simple alkyl halide counterparts.[1][2] This enhanced reactivity is not due to a single mechanism but rather a unique capability to proficiently undergo both SN1 and SN2 reactions, a versatility not typically seen in other substrates.[1][3] The determining factor for which pathway predominates is a delicate balance of electronic and steric factors, which can be strategically manipulated by the synthetic chemist.

Unlike aryl halides, where the halogen is directly attached to the sp²-hybridized carbon of the ring, the halogen in a benzylic halide is bonded to an sp³-hybridized carbon. This structural feature is crucial, as direct substitution on an sp² carbon is energetically unfavorable and does not occur under standard SN1 or SN2 conditions.[4][5]

Mechanistic Dichotomy: SN1 and SN2 Pathways

The core of understanding benzylic halide reactivity lies in appreciating the two competing mechanistic pathways.

The SN1 Pathway: Stabilization of the Carbocation Intermediate

The SN1 reaction is a stepwise process initiated by the departure of the leaving group to form a carbocation intermediate, which is subsequently attacked by a nucleophile. The rate-determining step is the formation of this carbocation. Benzylic halides are exceptionally adept at undergoing SN1 reactions due to the remarkable stability of the resulting benzyl carbocation.[4][6] This stability arises from resonance, where the positive charge is delocalized across the adjacent π-system of the aromatic ring.[1][7]

Caption: Resonance delocalization of the positive charge in the benzyl carbocation.

Factors Favoring the SN1 Pathway:

-

Substrate Structure: More substituted benzylic positions form more stable carbocations. Thus, the reactivity order is Tertiary (3°) > Secondary (2°).[3]

-

Nucleophile: Weak nucleophiles, such as water and alcohols (solvolysis conditions), favor the SN1 mechanism as they are not strong enough to force a concerted SN2 reaction.[3][4][6]

-

Solvent: Polar protic solvents (e.g., ethanol, water, acetic acid) are paramount for SN1 reactions. They effectively stabilize the carbocation intermediate and the departing leaving group through hydrogen bonding and dipole-ion interactions, lowering the activation energy of the rate-determining step.[6][8]

The SN2 Pathway: A Concerted Approach

The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon from the backside as the leaving group simultaneously departs. Primary and secondary benzylic halides are excellent substrates for SN2 reactions, often reacting faster than corresponding primary and secondary alkyl halides.[7][8] This enhanced reactivity is attributed to the stabilization of the SN2 transition state by the adjacent phenyl ring. The p-orbitals of the ring overlap with the p-orbital on the reaction center, lowering the energy of the transition state.

Factors Favoring the SN2 Pathway:

-

Substrate Structure: The reaction is highly sensitive to steric hindrance. Therefore, the reactivity order is Primary (1°) > Secondary (2°). Tertiary (3°) benzylic halides do not undergo SN2 reactions due to prohibitive steric bulk.[3][7]

-

Nucleophile: Strong nucleophiles (e.g., I⁻, CN⁻, RS⁻, N₃⁻, alkoxides) are required to drive the concerted mechanism.[3][4][6]

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are ideal. These solvents can dissolve the necessary salts but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.[6][7][9]

Strategic Control of Reaction Pathways

The choice between SN1 and SN2 is not arbitrary but a direct consequence of the reaction conditions. A summary of these directing effects is presented below.

| Substrate | Nucleophile | Solvent | Predominant Pathway |

| Primary Benzylic | Strong (e.g., NaCN) | Polar Aprotic (e.g., DMSO) | SN2 [10] |

| Primary Benzylic | Weak (e.g., H₂O) | Polar Protic (e.g., H₂O) | Slow SN1 (but SN2 is generally faster if a stronger nucleophile is present) |

| Secondary Benzylic | Strong (e.g., NaI) | Polar Aprotic (e.g., Acetone) | SN2 |

| Secondary Benzylic | Weak (e.g., CH₃OH) | Polar Protic (e.g., CH₃OH) | SN1 / E1 Competition |

| Tertiary Benzylic | Any (Strong or Weak) | Polar Protic (e.g., EtOH) | SN1 / E1 Competition[3][7] |

A critical factor not to be overlooked is the leaving group . The reaction rate for both SN1 and SN2 pathways is highly dependent on the ability of the leaving group to depart. Good leaving groups are the conjugate bases of strong acids. The general trend for halides is I > Br > Cl >> F.[11][12]

Caption: Decision workflow for predicting the major substitution pathway.

Stereochemical Consequences

The choice of mechanism has direct and predictable stereochemical outcomes, a critical consideration in asymmetric synthesis.

-

SN1 Reactions: Proceed through a planar, sp²-hybridized carbocation. The nucleophile can attack from either face of this plane, resulting in a racemic mixture of enantiomers if the starting material was chiral.

-

SN2 Reactions: The requisite backside attack mechanism leads to an inversion of the stereochemical configuration at the reaction center, a phenomenon known as a Walden inversion. This process is stereospecific.

Competing Elimination Reactions

Nucleophilic substitution reactions are often in competition with elimination reactions (E1 and E2).[3]

-

E2 Elimination: This pathway is favored by strong, sterically hindered bases and is more prevalent with secondary and tertiary halides.[11][13] For primary benzylic halides like benzyl chloride, which lack β-hydrogens, E2 is not possible, making SN2 the exclusive pathway with strong nucleophiles/bases.[10]

-

E1 Elimination: This pathway proceeds through the same carbocation intermediate as the SN1 reaction and therefore always competes with it.[1] Higher temperatures generally favor elimination over substitution.

For many synthetic applications involving primary and secondary benzylic halides with good nucleophiles, substitution is the dominant and synthetically useful pathway.

Field-Proven Experimental Protocols

The following protocols are provided as self-validating systems, where the choice of reagents and conditions directly reflects the mechanistic principles discussed.

Protocol 1: Synthesis of Benzyl Isopropyl Ether (SN2 Pathway)

This protocol is a variation of the Williamson Ether Synthesis, a classic SN2 reaction. We use a primary benzylic halide and a strong alkoxide nucleophile in a polar aprotic solvent to ensure a clean, bimolecular substitution.[14][15]

Objective: To synthesize benzyl isopropyl ether from benzyl bromide and sodium isopropoxide.

Methodology:

-

Preparation of Nucleophile: In a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 30 mL of anhydrous tetrahydrofuran (THF). Carefully add 1.0 g of sodium hydride (60% dispersion in mineral oil). Cool the flask to 0 °C in an ice bath.

-

Slowly add 2.5 mL of anhydrous isopropanol dropwise to the stirred suspension. Causality: The hydride, a strong base, deprotonates the alcohol to form the potent sodium isopropoxide nucleophile in situ. Hydrogen gas is evolved.

-

Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Substitution Reaction: To the freshly prepared alkoxide solution, add 4.0 g of benzyl bromide dropwise via syringe. Causality: Benzyl bromide is a primary halide, ideal for SN2. The strong isopropoxide nucleophile attacks the benzylic carbon in a concerted fashion.

-

Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup and Purification: Carefully quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product via flash column chromatography to yield pure benzyl isopropyl ether.

Protocol 2: Solvolysis of (1-Bromoethyl)benzene (SN1 Pathway)

This protocol demonstrates a classic SN1 reaction using a secondary benzylic halide in a polar protic solvent which also acts as the weak nucleophile. The formation of a precipitate provides a visual indication of the reaction rate.[16]

Objective: To observe the relative rate of SN1 solvolysis of a secondary benzylic halide.

Methodology:

-

Reaction Setup: Prepare a solution of 0.1 M silver nitrate (AgNO₃) in absolute ethanol. Causality: Ethanol is a polar protic solvent that stabilizes the carbocation intermediate and acts as the weak nucleophile. The silver ion coordinates with the departing bromide, facilitating its removal and forming an insoluble AgBr precipitate, which drives the reaction and serves as a visual indicator.[8]

-

In a clean, dry test tube, add 2 mL of the ethanolic silver nitrate solution.

-

Add 2-3 drops of (1-bromoethyl)benzene to the test tube, shake to mix, and start a timer.

-

Observation: Observe the formation of a cloudy precipitate (AgBr). Record the time it takes for the precipitate to appear. Causality: The secondary benzylic halide ionizes to form a resonance-stabilized secondary benzyl carbocation. This is the slow, rate-determining step. The carbocation is then rapidly trapped by the ethanol solvent.

-

Control/Comparison: For comparison, set up parallel reactions with 1-bromobutane (a primary alkyl halide) and 2-bromo-2-methylpropane (a tertiary alkyl halide) to qualitatively observe the vast differences in reactivity under SN1 conditions. The benzylic halide should react significantly faster than the primary halide and at a comparable or faster rate than the tertiary halide.

Quantitative Data: Relative Solvolysis Rates

The electronic effect of the aromatic ring is quantifiable. Substituents on the ring can further stabilize or destabilize the carbocation intermediate, thus affecting the rate of SN1 reactions.

| Substrate (Ar-CH₂Cl) | Relative Rate of Solvolysis (SN1 in 80% Ethanol) |

| p-Methoxybenzyl chloride | ~30,000 |

| p-Methylbenzyl chloride | 140 |

| Benzyl chloride | 1.0 |

| p-Chlorobenzyl chloride | 0.25 |

| p-Nitrobenzyl chloride | ~0.0001 |

| Data is illustrative and compiled from typical relative values found in advanced organic chemistry texts.[8] |

Conclusion

Benzylic halides are exceptionally versatile electrophiles in organic synthesis. Their reactivity is governed by a nuanced interplay between SN1 and SN2 mechanisms, the outcome of which can be reliably controlled through the judicious selection of substrate, nucleophile, and solvent. A thorough understanding of the principles of carbocation stability, steric hindrance, and solvent-nucleophile interactions allows the research scientist to precisely manipulate these systems to achieve desired synthetic transformations, making benzylic halides indispensable building blocks in the construction of complex molecules for research and drug development.

References

-

Organic Chemistry Tutor (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

-

Jan (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. [Link]

-

TMP Chem (2020). 28.b) Alkyl Halides: SN1 & SN2 Allylic & Benzylic Halide Substitution Rxns. YouTube. [Link]

-

LibreTexts Chemistry (2019). 13.07: Substitution of benzylic and allylic halides. [Link]

-

Bachrach, S. M. (2019). Effect of Allylic Groups on SN2 Reactivity. National Institutes of Health. [Link]

-

Arts, Science, and Commerce College, Kolhar. Nucleophilic Substitution. [Link]

-

LibreTexts Chemistry (2014). 8.7: Benzylic Halides, Allylic Halides, Vinylic Halides, and Aryl Halides. [Link]

-

LibreTexts Chemistry (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]

-

Hunt, I. (n.d.). Ch 11 : Nucleophilic substitution of benzylic halides. University of Calgary. [Link]

-

Chemistry Steps (n.d.). Reactions at the Benzylic Position. [Link]

-

Chem Help ASAP (2019). synthesis & cleavage of benzyl ethers. YouTube. [Link]

-

Pearson (2024). Reactions at Benzylic Positions: Videos & Practice Problems. [Link]

-

Pomona College (2009). Experiment 7 — Nucleophilic Substitution. [Link]

-

Ashenhurst, J. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry (2023). 18.2 Synthesis of Ethers. [Link]

-

Ashenhurst, J. (2014). Ethers From Alkenes, Tertiary Alkyl Halides and Alkoxymercuration. Master Organic Chemistry. [Link]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. [Link]

-

Chemistry Steps (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. [Link]

-

Soderberg, T. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. LibreTexts Chemistry. [Link]

-

University of Evansville (2020). i. nucleophilic substitution. [Link]

-

Reddit (2022). Will allylic and benzylic halide prefer SN1 or SN2 reaction?[Link]

-

Problems in Chemistry (2022). Benzylic and Allylic Halides in Elimination Reactions. YouTube. [Link]

-

Hagen, J.P. (n.d.). Flow charting leaving group reactions. Journal of Chemical Education. [Link]

-

J&K Scientific LLC (2025). Williamson Ether Synthesis. [Link]

-

Ashenhurst, J. (2023). Identifying Where Substitution and Elimination Reactions Happen. Master Organic Chemistry. [Link]

-

Utah Tech University (n.d.). Nucleophilic Substitution. [Link]

- Google Patents (1999). Process for preparing ethers and esters.

-

Hunt, I. (n.d.). Ch 11 : Eliminations of benzylic systems. University of Calgary. [Link]

Sources

- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

- 8. asccollegekolhar.in [asccollegekolhar.in]

- 9. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. jk-sci.com [jk-sci.com]

- 16. amherst.edu [amherst.edu]

1-(1-Bromoethyl)-3-chlorobenzene IUPAC name and synonyms

An In-depth Technical Guide to 1-(1-Bromoethyl)-3-chlorobenzene: A Versatile Synthetic Intermediate

As a Senior Application Scientist, it is imperative to not only understand the properties of a chemical reagent but also the scientific rationale behind its synthesis, reactivity, and application. This guide provides a comprehensive technical overview of 1-(1-bromoethyl)-3-chlorobenzene, a halogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its identity, a robust synthetic protocol grounded in established mechanisms, its reactivity profile, and its strategic role in the development of novel molecules.

1-(1-Bromoethyl)-3-chlorobenzene is a disubstituted benzene derivative. The presence of a reactive benzylic bromide makes it a valuable intermediate for introducing the 1-(3-chlorophenyl)ethyl moiety into a target structure. Its core identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 1-(1-bromoethyl)-3-chlorobenzene | [1] |

| Synonym | 3-Chloro-α-bromoethylbenzene | [2] |

| CAS Number | 65130-47-4 | [1][2][3] |

| Molecular Formula | C₈H₈BrCl | [1][2][3] |

| Molecular Weight | 219.51 g/mol | [1][2][3] |

| Appearance | Liquid (predicted) | [1] |

| Storage | 2-8°C, Refrigerator | [2] |

Synthesis Protocol: Radical-Initiated Benzylic Bromination

The most direct and industrially scalable synthesis of 1-(1-bromoethyl)-3-chlorobenzene involves the selective bromination of the benzylic position of 1-chloro-3-ethylbenzene. The method of choice is the Wohl-Ziegler reaction, which utilizes N-Bromosuccinimide (NBS) as the bromine source under radical initiation conditions.

Expertise & Causality: The choice of NBS is critical for achieving high selectivity. NBS provides a low, constant concentration of elemental bromine (Br₂) in the reaction mixture, which favors the radical chain pathway over competitive electrophilic aromatic substitution on the benzene ring.[4] The reaction is initiated by light (photolysis) or a chemical initiator like azobisisobutyronitrile (AIBN), which generates the initial radicals needed to start the chain reaction. The benzylic C-H bond is preferentially targeted because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring, making it the most stable radical intermediate that can be formed.[5][6]

Experimental Protocol: Synthesis of 1-(1-bromoethyl)-3-chlorobenzene

Materials:

-

1-chloro-3-ethylbenzene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.02 eq)

-

Carbon tetrachloride (CCl₄) or a suitable alternative solvent (e.g., benzotrifluoride)

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add 1-chloro-3-ethylbenzene (1.0 eq) and carbon tetrachloride.

-

Reagent Addition: Add N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by GC-MS or TLC for the disappearance of the starting material.

-

Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Workup - Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium sulfite solution (to remove any remaining Br₂), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure 1-(1-bromoethyl)-3-chlorobenzene.

Caption: Synthetic workflow for 1-(1-bromoethyl)-3-chlorobenzene.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 1-(1-bromoethyl)-3-chlorobenzene is dominated by the reactivity of the benzylic bromide. This functional group makes the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution reactions (both Sₙ1 and Sₙ2 pathways).

Trustworthiness through Self-Validating Systems: The predictable reactivity of this benzylic halide allows researchers to reliably use it as an alkylating agent. It can react with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reliability is the cornerstone of its application in building molecular libraries for drug discovery.

Authoritative Grounding in Medicinal Chemistry: Halogenated organic molecules are fundamental building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[7] The introduction of specific substituted aromatic moieties can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. 1-(1-bromoethyl)-3-chlorobenzene serves as a key intermediate to install the 1-(3-chlorophenyl)ethyl group, allowing medicinal chemists to systematically probe structure-activity relationships (SAR) in a lead optimization campaign. While specific drugs containing this exact fragment are not prominently documented, its role as a versatile intermediate for creating libraries of potential drug candidates is its primary value.[7]

Sources

- 1. americanelements.com [americanelements.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 65130-47-4|1-(1-Bromoethyl)-3-chlorobenzene|BLD Pharm [bldpharm.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Heterocycles Using 1-(1-Bromoethyl)-3-chlorobenzene

Introduction: Unlocking Heterocyclic Diversity from a Versatile Benzylic Halide

In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds with diverse biological activities is perpetual. Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic selection of starting materials is paramount to the efficient and innovative synthesis of these crucial molecules. 1-(1-Bromoethyl)-3-chlorobenzene emerges as a particularly valuable, yet underexplored, building block for the construction of a variety of heterocyclic systems.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of synthetic strategies to access novel heterocycles starting from 1-(1-bromoethyl)-3-chlorobenzene. Its unique structural features—a reactive secondary benzylic bromide and a synthetically versatile chloro-substituted aromatic ring—offer multiple avenues for chemical manipulation. The benzylic bromide facilitates nucleophilic substitution and cross-coupling reactions, while the chloro-substituent can be engaged in various palladium-catalyzed transformations. This dual reactivity allows for a modular and divergent approach to a wide range of heterocyclic cores.

Herein, we present a series of detailed application notes and protocols for the synthesis of five-membered and six-membered heterocycles, as well as for the functionalization of the aromatic core through modern cross-coupling methodologies. Each protocol is designed to be a self-validating system, with explanations of the underlying mechanistic principles and justifications for the chosen experimental conditions, grounded in authoritative literature precedents.

Physicochemical Properties and Safety Considerations

Before embarking on the synthetic protocols, it is crucial to understand the properties and handling requirements of the starting material.

| Property | Value | Reference |

| Chemical Formula | C₈H₈BrCl | [1] |

| Molecular Weight | 219.51 g/mol | [1] |

| Appearance | Liquid | [1] |

| CAS Number | 65130-47-4 | [2][3] |

| Storage | 2-8°C Refrigerator | [3] |

Safety Precautions: 1-(1-Bromoethyl)-3-chlorobenzene is a hazardous substance. Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.

I. Synthesis of Five-Membered Heterocyles

The secondary benzylic bromide functionality of 1-(1-bromoethyl)-3-chlorobenzene is a prime electrophilic site for reactions with binucleophilic species, leading to the formation of various five-membered heterocyclic rings.

A. Synthesis of Substituted Thiazoles via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[4][5] While 1-(1-bromoethyl)-3-chlorobenzene is not a ketone, its benzylic bromide can react in a similar fashion with thioamides to yield substituted thiazoles.

Reaction Scheme:

Mechanistic Rationale: The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on the benzylic carbon bearing the bromine atom, proceeding via an Sₙ2 mechanism.[5] The resulting intermediate then undergoes an intramolecular cyclization, where the nitrogen atom attacks the electrophilic carbon of the thioamide. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

dot

Caption: Hantzsch-type thiazole synthesis workflow.

Protocol 1: Synthesis of 2-Amino-4-(1-(3-chlorophenyl)ethyl)thiazole

This protocol outlines the synthesis of a 2-aminothiazole derivative using thiourea as the thioamide component.

Materials:

-

1-(1-Bromoethyl)-3-chlorobenzene

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-(1-bromoethyl)-3-chlorobenzene (1.0 eq) and thiourea (1.2 eq) in absolute ethanol (10 mL per mmol of the bromide).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-amino-4-(1-(3-chlorophenyl)ethyl)thiazole.

Expected Yield: 65-75%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

B. Synthesis of Substituted Imidazoles

Substituted imidazoles can be synthesized by reacting α-haloketones with amidines.[6] Analogously, 1-(1-bromoethyl)-3-chlorobenzene can serve as the electrophile in a reaction with an amidine to form the imidazole ring.

Reaction Scheme:

Mechanistic Rationale: The reaction proceeds via an initial nucleophilic attack of one of the amidine nitrogen atoms on the benzylic carbon, displacing the bromide. The resulting intermediate then undergoes intramolecular cyclization via the attack of the second nitrogen atom, followed by elimination to form the aromatic imidazole ring.

dot

-

[Aryl-C(Br)CH3] + H2N-Aryl' -> [N-Alkylated Intermediate]

-

[N-Alkylated Intermediate] --(Acid catalyst)--> [Tetrahydroquinoline]

[Cl-Aryl-C(Br)CH3] + R-C≡CH --(Pd/Cu catalyst, base)--> [R-C≡C-Aryl-C(Br)CH3]

Caption: Sonogashira coupling workflow.

Protocol 4: Synthesis of 1-(1-Bromoethyl)-3-(phenylethynyl)benzene

Materials:

-

1-(1-Bromoethyl)-3-chlorobenzene

-

Phenylacetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA, anhydrous and degassed)

-

Toluene (anhydrous and degassed)

Procedure:

-

To a Schlenk flask under an inert atmosphere, add palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous, degassed toluene and triethylamine.

-

To this mixture, add 1-(1-bromoethyl)-3-chlorobenzene (1.0 eq) and phenylacetylene (1.2 eq).

-

Heat the reaction mixture to 80°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-